molecular formula C14H16FNO2 B15089632 (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B15089632
M. Wt: 249.28 g/mol
InChI Key: MLXMQHQVFIKNJP-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an ethynyl group, a fluoro-substituted phenyl ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the fluoro-substituted phenyl ethynyl compound with tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.

    Reduction: The fluoro-substituted phenyl ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrogenated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with nucleophiles.

Scientific Research Applications

(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to its combination of an ethynyl group, a fluoro-substituted phenyl ring, and a carbamate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl N-(3-ethynyl-4-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C14H16FNO2/c1-6-10-9-11(7-8-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3

InChI Key

MLXMQHQVFIKNJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)F)C#C

Origin of Product

United States

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